molecular formula C11H12ClNO4 B8612446 Tert-butyl 4-chloro-2-nitrobenzoate

Tert-butyl 4-chloro-2-nitrobenzoate

Cat. No.: B8612446
M. Wt: 257.67 g/mol
InChI Key: KSCAXFVBMFCOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-chloro-2-nitrobenzoate is an aromatic ester featuring a nitro group at the 2-position and a chlorine atom at the 4-position of the benzene ring, with a tert-butyl ester moiety. This compound is structurally characterized by its electron-withdrawing substituents (nitro and chloro), which influence its reactivity and physical properties. It is commonly utilized in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its stability and functional versatility. Crystallographic studies reveal that its molecular packing is stabilized by weak C–H···O interactions rather than classical hydrogen bonds, a feature shared with structurally similar nitrobenzoate derivatives .

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

tert-butyl 4-chloro-2-nitrobenzoate

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3

InChI Key

KSCAXFVBMFCOPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-chloro-2-nitrobenzoate

Methyl 4-chloro-2-nitrobenzoate (CAS 42087809) shares the same aromatic substitution pattern but differs in the ester group (methyl vs. tert-butyl). Key comparisons include:

  • Molecular Weight and Steric Effects: The tert-butyl group increases molecular weight (C₁₁H₁₂ClNO₄ vs.
  • Aquatic Toxicity : Methyl 4-chloro-2-nitrobenzoate exhibits an aquatic toxicity value of 0.891 (log units), while data for the tert-butyl analog is unavailable. However, bulkier esters like fenvalerate (log toxicity 4.916) demonstrate significantly higher toxicity, suggesting that ester groups critically influence ecotoxicological profiles .

Halogen-Substituted Analogs: Bromo and Fluoro Derivatives

Tert-butyl 4-bromo-2-fluorobenzoate (C₁₁H₁₂BrFO₂) differs in halogen substitution (Br at 4-position, F at 2-position). Notable contrasts:

  • Reactivity: Bromine’s lower electronegativity compared to chlorine makes it a better leaving group, favoring nucleophilic aromatic substitution. Fluorine’s strong electron-withdrawing effect may alter ring electron density more pronouncedly than nitro groups.
  • Applications : Bromo-fluoro analogs are often used in cross-coupling reactions, whereas nitro-chloro derivatives are preferred in reduction or amination pathways .

Nitrobenzene Derivatives with Glutathione S-Transferase (GST) Interactions

Compounds like 1-chloro-2,4-dinitrobenzene and p-nitrobenzyl chloride are substrates for GSTs, enzymes that detoxify electrophilic intermediates via glutathione conjugation. The nitro and chloro groups in tert-butyl 4-chloro-2-nitrobenzoate may similarly render it reactive toward GST-mediated metabolism. However, the tert-butyl group could sterically hinder enzyme binding, reducing metabolic inactivation compared to smaller analogs .

Structural and Crystallographic Analysis

Crystallographic data for this compound derivatives (e.g., 4-formyl-2-nitro-phenyl 4-chloro-2-nitrobenzoate) show bond lengths and angles consistent with nitrobenzoate congeners:

  • Bond Lengths : C–O and C–N bond lengths (1.386–1.390 Å) align with typical nitro and ester functionalities.
  • Dihedral Angles : The nitro group forms a dihedral angle of ~145° with the benzene ring, minimizing steric clash with the tert-butyl ester .

Toxicity and Environmental Impact

A comparison of aquatic toxicity (log units) for select compounds is summarized below:

Compound CAS Log Aquatic Toxicity
Methyl 4-chloro-2-nitrobenzoate 42087809 0.891
Fenvalerate 51630581 4.916
Permethrin 52645531 4.388
This compound N/A Data unavailable

The tert-butyl group’s steric hindrance may reduce bioavailability and toxicity relative to methyl esters, though this requires experimental validation .

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